Bisoxatin acetate
Overview
Description
Bisoxatin acetate is a stimulant laxative used primarily for the treatment of constipation and for the preparation of the colon for surgical procedures . It works by increasing peristalsis and inhibiting the absorption of water and ions in the intestine, which increases the water content of the feces and promotes bowel movements .
Mechanism of Action
Target of Action
Bisoxatin acetate is a stimulant laxative . Its primary targets are the cells in the intestine, where it increases peristalsis and inhibits the absorption of water and ions .
Mode of Action
The precise mechanism of this compound’s stimulant effect and inhibition of water and ion movement is unknown . It is known that it increases the water content of the feces and enhances its movement through the intestine .
Biochemical Pathways
Its primary action is to stimulate intestinal peristalsis and inhibit the absorption of water and ions in the intestine . This results in an increase in the water content of the feces, facilitating its passage through the intestine .
Pharmacokinetics
Once dissociated from acetate, some Bisoxatin is absorbed with a Tmax of 4 hours . The absorbed compound is metabolized to Bisoxatin glucuronide . It is primarily excreted in the feces 48-72 hours after administration as the free parent compound, with a small amount remaining as the acetate salt . Bisoxatin glucuronide and a trace amount of parent compound are eliminated in the urine .
Result of Action
The primary result of this compound’s action is an increase in the water content of the feces and its movement through the intestine . This leads to a laxative effect, making it useful for the treatment of constipation and for preparation of the colon for surgical procedures .
Action Environment
Biochemical Analysis
Biochemical Properties
Bisoxatin acetate plays a significant role in biochemical reactions. It increases peristalsis, which is the wave-like muscle contractions that move food through the digestive tract, and inhibits the absorption of water and ions in the intestine . This leads to an increase in the water content of the feces and its movement through the intestine .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its function as a laxative. It influences cell function by increasing peristalsis and inhibiting the absorption of water and ions in the intestine .
Molecular Mechanism
It is known that once dissociated from acetate, some Bisoxatin is absorbed with a Tmax of 4 hours . The absorbed compound is metabolized to bisoxatin glucuronide .
Metabolic Pathways
This compound is involved in metabolic pathways where the absorbed compound is metabolized to bisoxatin glucuronide
Preparation Methods
Industrial Production Methods: Industrial production methods for bisoxatin acetate are not well-documented. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Bisoxatin acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions can vary widely depending on the desired outcome. Common reagents may include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Bisoxatin acetate has several scientific research applications, including:
Comparison with Similar Compounds
Phenolphthalein: Another stimulant laxative that works by increasing peristalsis.
Bisacodyl: A stimulant laxative that also increases peristalsis and inhibits water absorption in the intestine.
Comparison: Bisoxatin acetate is unique in its specific chemical structure and its particular mechanism of action, which may differ slightly from other stimulant laxatives like phenolphthalein and bisacodyl . Its effectiveness and safety profile may also vary compared to these other compounds.
Properties
IUPAC Name |
[4-[2-(4-acetyloxyphenyl)-3-oxo-4H-1,4-benzoxazin-2-yl]phenyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-15(26)29-19-11-7-17(8-12-19)24(18-9-13-20(14-10-18)30-16(2)27)23(28)25-21-5-3-4-6-22(21)31-24/h3-14H,1-2H3,(H,25,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBJDQBSLZREAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2(C(=O)NC3=CC=CC=C3O2)C4=CC=C(C=C4)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048839 | |
Record name | Bisoxatin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14008-48-1 | |
Record name | Bisoxatin acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14008-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisoxatin acetate [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014008481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bisoxatin acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14654 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bisoxatin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(4-acetoxyphenyl)-2H-1,4-benzoxazin-3(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISOXATIN ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79W5LFS83K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bisoxatin acetate and how does it induce its laxative effect?
A: this compound is a stimulant laxative that acts locally on the colon to increase peristalsis and reduce water absorption. [, ] While its precise mechanism isn't fully elucidated in the provided research, stimulant laxatives generally work by:
Q2: How does the use of this compound impact intestinal morphology in cases of diarrhea?
A: A study on rats comparing secretory and osmotic diarrhea, induced by this compound and lactose respectively, found that both types of diarrhea led to intestinal hypertrophy. [] This hypertrophy was proportionate to the severity of diarrhea but independent of its cause (secretory vs. osmotic). Interestingly, despite greater mucosal damage observed in osmotic diarrhea, those rats absorbed more protein and fat, suggesting that morphological changes may not directly predict intestinal function. []
Q3: Are there any known concerns regarding the use of this compound during lactation?
A: While the provided research doesn't specify concerns regarding this compound use during lactation, a review on postpartum constipation interventions mentions that this compound is not recommended for lactating women. [] This suggests potential risks or lack of safety data for this specific population. Consulting up-to-date medical guidelines and resources is crucial for informed decisions regarding medication use during lactation.
Q4: What are the limitations of the available research on this compound for postpartum constipation?
A: The research on this compound for postpartum constipation is limited by several factors: []
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